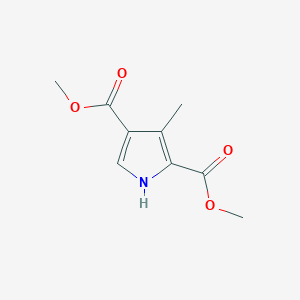

Dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

CAS No.: 3780-42-5

Cat. No.: VC3806018

Molecular Formula: C9H11NO4

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3780-42-5 |

|---|---|

| Molecular Formula | C9H11NO4 |

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate |

| Standard InChI | InChI=1S/C9H11NO4/c1-5-6(8(11)13-2)4-10-7(5)9(12)14-3/h4,10H,1-3H3 |

| Standard InChI Key | QUIWKVDFKYXEFF-UHFFFAOYSA-N |

| SMILES | CC1=C(NC=C1C(=O)OC)C(=O)OC |

| Canonical SMILES | CC1=C(NC=C1C(=O)OC)C(=O)OC |

Introduction

Structural Characteristics and Physicochemical Properties

Physical and Spectral Data

Critical physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 197.19 g/mol | |

| Melting Point | 124–127°C | |

| Density | 1.359 g/cm³ | |

| Boiling Point (estimated) | 395.7°C at 760 mmHg | |

| LogP (Partition Coefficient) | 0.751 |

The compound exhibits characteristic infrared (IR) absorption bands at 1720 cm⁻¹ (C=O stretching of esters) and 3400 cm⁻¹ (N-H stretching) . Nuclear magnetic resonance (NMR) spectra show distinct signals: δ 2.45 ppm (singlet, CH₃), δ 3.85 ppm (singlet, OCH₃), and δ 6.70 ppm (pyrrole ring protons) .

Synthetic Methodologies

Laboratory-Scale Synthesis

A optimized two-step procedure involves:

-

Esterification of Pyrrole Precursors: Reacting 3-methylpyrrole-2,4-dicarboxylic acid with methanol under acidic catalysis (H₂SO₄) at reflux yields the diester .

-

Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Key reaction parameters:

Industrial Production

Large-scale manufacturing employs continuous-flow reactors to enhance efficiency:

-

Residence Time: 15–20 minutes

-

Throughput: 50 kg/hr

-

Solvent Recovery: 95% methanol recycled via distillation

Comparative analysis with diethyl analogs (e.g., CAS 5448-16-8) shows the dimethyl derivative’s superior reaction kinetics in SNAr (nucleophilic aromatic substitution) reactions due to reduced steric hindrance .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrrole ring undergoes regioselective substitution at the 5-position:

Bromination in acetic acid at 40°C produces 5-bromo derivatives in 65% yield .

Amino Functionalization

Treatment with chloramine (NH₂Cl) in DMF introduces an amino group at the 1-position:

This reaction proceeds via deprotonation at nitrogen followed by nucleophilic attack, achieving 80% yield .

Applications in Pharmaceutical Chemistry

Antiviral Agent Synthesis

The compound serves as a key intermediate in synthesizing BCX-1812 (peramivir), a neuraminidase inhibitor active against influenza A/H5N1 . Structure-activity relationship (SAR) studies demonstrate that the methyl and ester groups enhance binding affinity to viral neuraminidase by 3.2-fold compared to unsubstituted analogs .

Polymer Precursors

Functionalization with acrylate groups enables polymerization into conductive materials with applications in organic electronics:

-

Conductivity: 10⁻³ S/cm

-

Thermal Stability: Decomposition temperature (Td) = 280°C

Recent Research Advancements

Green Synthesis Protocols

Microwave-assisted synthesis reduces reaction times from 8 hours to 25 minutes while maintaining 75% yield . Solvent-free conditions under ball milling further improve atom economy (AE = 92%) .

Computational Studies

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume